(4-Fluoro-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone is a synthetic compound belonging to the aminoalkylindole class. These compounds are structurally similar to naturally occurring cannabinoids and exhibit high affinity for cannabinoid receptors, particularly the CB1 receptor. [, ] This compound is a research chemical used to study the endocannabinoid system, its role in various physiological processes, and the potential therapeutic applications of cannabinoid receptor modulation. [, ]
The compound (4-Fluoro-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone, also known as EAM2201, is a synthetic cannabinoid that has garnered attention for its potential psychoactive effects and applications in scientific research. This compound belongs to a class of substances that mimic the action of cannabinoids found in cannabis, primarily by interacting with the endocannabinoid system.
The synthesis of EAM2201 typically involves multi-step organic reactions. The general approach includes:
The reaction conditions often require careful control of temperature and pH to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of EAM2201 at each step of the synthesis process.
EAM2201 has a complex molecular structure characterized by:
EAM2201 can undergo various chemical reactions typical of synthetic cannabinoids, including:
These reactions are significant for understanding the compound's behavior in biological systems and its potential metabolic pathways once ingested.
EAM2201 exerts its effects primarily through agonistic activity at cannabinoid receptors CB1 and CB2. Upon binding:
Research indicates that EAM2201 has high affinity for these receptors, with binding affinities reported in nanomolar ranges (Kis = 1.0 nM for CB1) suggesting potent psychoactive effects comparable to other well-known synthetic cannabinoids .
EAM2201 has several scientific uses:
(4-Fluoro-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone, systematically named as EAM-2201 (CAS No. 1364933-60-7), features a naphthalene core linked to an indole moiety via a methanone bridge. Its molecular formula is C₂₆H₂₆FNO, with a molar mass of 387.49 g/mol [1] [4]. Key structural elements include:
Table 1: Structural Identifiers of EAM-2201
| Property | Value |
|---|---|
| IUPAC Name | (4-Ethylnaphthalen-1-yl)-[1-(5-fluoropentyl)indol-3-yl]methanone |
| Systematic Name | EAM-2201 |
| CAS Number | 1364933-60-7 |
| Molecular Formula | C₂₆H₂₆FNO |
| Exact Mass | 387.1998 g/mol |
| SMILES | CCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(CCCCCF)C4=CC=CC=C34 |
Spectroscopic characterization reveals distinctive signatures: ¹H NMR shows indole C2-H proton at δ 7.6–7.8 ppm and naphthalene multiplet signals at δ 7.4–8.2 ppm. Mass spectrometry exhibits a molecular ion peak at m/z 387.2 with fragment ions at m/z 144 (naphthalenyl cation) and m/z 284 (fluoropentylindole fragment) [4] [7].
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7